2-Ethylcrotonaldehyde 2-Ethylcrotonaldehyde (2E)-2-ethyl-2-butenal is an aldehyde.
Brand Name: Vulcanchem
CAS No.: 19780-25-7
VCID: VC1773306
InChI: InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+
SMILES: CCC(=CC)C=O
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

2-Ethylcrotonaldehyde

CAS No.: 19780-25-7

Cat. No.: VC1773306

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylcrotonaldehyde - 19780-25-7

Specification

CAS No. 19780-25-7
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name (E)-2-ethylbut-2-enal
Standard InChI InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+
Standard InChI Key IQGZCSXWIRBTRW-ZZXKWVIFSA-N
Isomeric SMILES CC/C(=C\C)/C=O
SMILES CCC(=CC)C=O
Canonical SMILES CCC(=CC)C=O

Introduction

Chemical Identity and Structure

2-Ethylcrotonaldehyde, with the molecular formula C6H10O, is an α,β-unsaturated aldehyde characterized by a carbon-carbon double bond conjugated with a carbonyl group. The compound's structure features an ethyl group substitution at the second carbon of the butenal backbone, resulting in its systematic IUPAC name: (2E)-2-ethyl-2-butenal .

The compound is known by several synonyms in chemical literature:

  • 2-Ethylbutenal

  • 2-ethyl-2-butena

  • CH3CH=C(C2H5)CHO

  • 2-ETHYL-2-BUTENAL

  • 2-ethyl-but-2-enal

  • Ethylcrotonaldehyde

  • 2-Butenal, 2-ethyl-

Chemical identifiers for this compound include:

  • CAS Registry Number: 19780-25-7

  • InChI: InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3

  • InChIKey: IQGZCSXWIRBTRW-UHFFFAOYSA-N

  • SMILES notation: C(=O)C(CC)=CC

Physical Properties

2-Ethylcrotonaldehyde exhibits specific physical characteristics that are important for its handling, storage, and application in chemical processes. These properties are summarized in Table 1.

Table 1: Physical Properties of 2-Ethylcrotonaldehyde

PropertyValue
Molecular Weight98.14 g/mol
Melting Point-78°C (estimate)
Boiling Point59°C at 55 mmHg
Density0.86 g/cm³
Refractive Index1.4475
Flash Point31°C
LogP1.597 (estimated)
SensitivityAir Sensitive

The compound's relatively low flash point of 31°C indicates its flammability, requiring appropriate safety measures during handling and storage. Additionally, its air sensitivity suggests that the compound may undergo oxidation or other degradation reactions when exposed to air .

Spectroscopic Characteristics

Mass Spectrometry

The mass spectrum of 2-ethylcrotonaldehyde provides valuable information for its identification and structural confirmation. The spectrum was obtained at a source temperature of 260°C and a sample temperature of 180°C using 75 eV ionization energy .

The molecular ion peak appears at m/z 98, corresponding to the molecular weight of C6H10O. The base peak is observed at m/z 41 (100% relative abundance), while the molecular ion shows a relative abundance of 82.2%. Other significant fragments include m/z 55 (36.9%), m/z 69 (33.6%), and m/z 83 (30.4%) .

Table 2: Major Mass Spectral Fragments of 2-Ethylcrotonaldehyde

m/zRelative Abundance (%)
41.0100.0
98.082.2
55.036.9
69.033.6
83.030.4
27.024.5
29.018.5
42.015.9
53.011.4
97.08.6
99.05.6

This fragmentation pattern is consistent with the structure of 2-ethylcrotonaldehyde and can be used for its identification in analytical applications .

Synthesis Methods

Detailed Experimental Procedure

The patent provides a detailed experimental procedure for synthesizing 2-ethylcrotonaldehyde :

  • A one-gallon container equipped with a brine cooling coil and stirring mechanism is charged with 2250 grams of mixed acetaldehyde and butyraldehyde (approximately 2800 cc).

  • The mixture is cooled to 0°C, after which a slow stream of 2% aqueous sodium hydroxide solution is added while maintaining a temperature of about 12°C.

  • Continuous vigorous agitation is maintained throughout the reaction, with alkalinity kept at a caustic concentration of 0.3% to 0.4%. Equilibrium is typically reached in seven to eight hours.

  • After neutralization, the aldol reaction mixture is transferred to a second apparatus where cracking (dehydration) is effected by dropping it into boiling 2% sulfuric acid.

  • The addition rate of the aldol is adjusted to match the distillate removal rate, maintaining a constant acid concentration in the kettle.

  • To ensure complete removal of 2-ethylcrotonaldehyde in the distillate, the column head temperature is kept above 92°C, and distillation continues until a column head temperature of 97-98°C is reached.

  • The entire distillation process for cracking or dehydration of the aldol reaction product takes approximately eight hours.

  • The distillate is then subjected to rectification to isolate 2-ethylcrotonaldehyde from other reaction products .

Applications and Uses

Based on the available literature, 2-ethylcrotonaldehyde serves primarily as an intermediate in organic synthesis. The patent literature specifically identifies its role as a precursor in the production of 2-ethylbutyraldehyde through hydrogenation .

As an α,β-unsaturated aldehyde, 2-ethylcrotonaldehyde possesses a reactive functional group pattern that makes it valuable for various organic transformations, including:

  • Conjugate additions

  • Cycloaddition reactions

  • Reduction reactions

  • Condensation reactions

The patent notes that the improved process for making 2-ethylcrotonaldehyde is "well adapted for economical large scale production," suggesting industrial relevance for this compound .

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